
3-Chloro-4-(pyridin-3-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-(pyridin-3-yloxy)aniline” is a chemical compound with the molecular formula C11H9ClN2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(pyridin-3-yloxy)aniline” can be represented by the SMILES stringNC1=CC=C(C=C1)OC2=CC=CN=C2 . This indicates that the molecule consists of an aniline group (a benzene ring with an attached amino group) and a pyridine group (a benzene ring with a nitrogen atom), connected by an oxygen atom.
Scientific Research Applications
Antitumor Activity
“3-Chloro-4-(pyridin-3-yloxy)aniline” has been found to have significant antitumor activity . A series of derivatives of this compound were synthesized and biologically evaluated for their antitumor activities . Among all the compounds, the antitumor activity of one derivative (referred to as 7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Anti-proliferation Effects
The compound 7k, a derivative of “3-Chloro-4-(pyridin-3-yloxy)aniline”, displayed significant anti-proliferation effects on K-562 cells . This suggests its potential use in inhibiting the proliferation of cancer cells.
Anti-migration Effects
In addition to its anti-proliferation effects, compound 7k also showed significant anti-migration effects on K-562 cells . This indicates its potential role in preventing the spread of cancer cells.
Anti-invasion Effects
Compound 7k also demonstrated significant anti-invasion effects on K-562 cells . This suggests its potential use in preventing cancer cells from invading surrounding tissues.
Interaction with BCR-ABL Kinase
Molecular docking studies showed that compound 7k could interact with BCR-ABL kinase . BCR-ABL kinase is a protein that is often overactive in certain types of leukemia, so this interaction suggests a potential therapeutic application for leukemia.
Drug Candidate for Personalized Cancer Therapy
Given its antitumor, anti-proliferation, anti-migration, and anti-invasion effects, as well as its interaction with BCR-ABL kinase, compound 7k can be considered as an antitumor drug candidate . It deserves to be further investigated for personalized cancer therapy.
Molecular Simulation Visualizations
“3-Chloro-4-(pyridin-3-yloxy)aniline” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations . This can help researchers better understand the molecular structure and interactions of this compound.
Safety and Hazards
“3-Chloro-4-(pyridin-3-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Proper personal protective equipment should be used when handling this chemical .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-(pyridin-3-yloxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in the proliferation and survival of certain cancer cells, making it a key target for antitumor drugs .
Mode of Action
3-Chloro-4-(pyridin-3-yloxy)aniline interacts with the BCR-ABL kinase, inhibiting its activity . This inhibition disrupts the kinase’s role in promoting cell proliferation and survival, leading to anti-proliferative, anti-migration, and anti-invasion effects .
Biochemical Pathways
These could include pathways related to cell cycle regulation, apoptosis, and cell migration .
Pharmacokinetics
The pharmacokinetic properties of 3-Chloro-4-(pyridin-3-yloxy)aniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . These properties may impact the compound’s bioavailability and interactions with other drugs.
Result of Action
The result of 3-Chloro-4-(pyridin-3-yloxy)aniline’s action is significant anti-proliferative, anti-migration, and anti-invasion effects on cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Action Environment
The action of 3-Chloro-4-(pyridin-3-yloxy)aniline can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes, could potentially affect the compound’s metabolism and efficacy .
properties
IUPAC Name |
3-chloro-4-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJCGBQPHGZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)
![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)
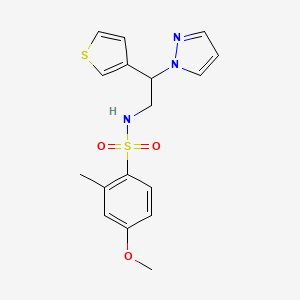

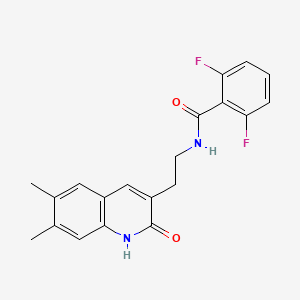
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)
![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)
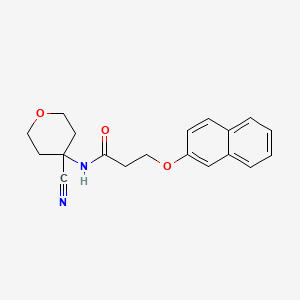
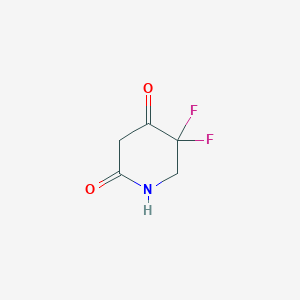
![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)
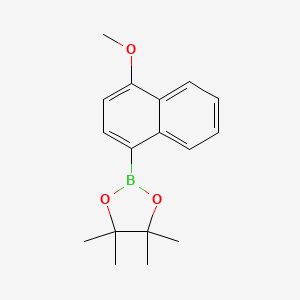
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)